6-[(5Z)-5-{[7-methyl-2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid
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Overview
Description
6-[(5Z)-5-{[7-methyl-2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmaceuticals. This compound features a unique structure that includes a pyrido[1,2-a]pyrimidin core, a thiazolidin ring, and a hexanoic acid chain, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(5Z)-5-{[7-methyl-2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid involves multiple steps:
Formation of the pyrido[1,2-a]pyrimidin core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and a suitable aldehyde.
Introduction of the thiazolidin ring: This step typically involves the reaction of a thioamide with a halogenated precursor to form the thiazolidin ring.
Attachment of the hexanoic acid chain: This can be done through a coupling reaction, such as esterification or amidation, to attach the hexanoic acid chain to the thiazolidin ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Use of catalysts: Catalysts such as palladium or platinum may be used to enhance reaction rates and selectivity.
Optimization of reaction conditions: Parameters such as temperature, pressure, and solvent choice would be optimized to ensure efficient production.
Purification techniques: Methods such as crystallization, chromatography, and recrystallization would be employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidin ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the pyrido[1,2-a]pyrimidin core, potentially leading to the formation of dihydropyrido[1,2-a]pyrimidin derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the piperazine ring.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines, thiols.
Major Products
Oxidation products: Sulfoxides, sulfones.
Reduction products: Dihydropyrido[1,2-a]pyrimidin derivatives.
Substitution products: Amino or thiol-substituted derivatives.
Scientific Research Applications
Chemistry
Synthesis of novel derivatives: Researchers can use this compound as a starting material to synthesize new derivatives with potential biological activity.
Study of reaction mechanisms: The compound’s complex structure makes it an interesting subject for studying various organic reaction mechanisms.
Biology and Medicine
Potential therapeutic agent: Due to its unique structure, the compound may exhibit biological activity that could be harnessed for therapeutic purposes, such as anticancer or antimicrobial effects.
Biochemical studies: The compound can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Industry
Pharmaceutical development: The compound can be explored for its potential use in the development of new drugs.
Chemical manufacturing: Its derivatives may find applications in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 6-[(5Z)-5-{[7-methyl-2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions may lead to the modulation of biochemical pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- **6-[(5Z)-5-{[7-methyl-2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pentanoic acid
- **6-[(5Z)-5-{[7-methyl-2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid
Uniqueness
The uniqueness of 6-[(5Z)-5-{[7-methyl-2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid lies in its specific combination of structural features, which may confer unique biological activity and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C24H29N5O4S2 |
---|---|
Molecular Weight |
515.7 g/mol |
IUPAC Name |
6-[(5Z)-5-[[7-methyl-2-(4-methylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid |
InChI |
InChI=1S/C24H29N5O4S2/c1-16-7-8-19-25-21(27-12-10-26(2)11-13-27)17(22(32)29(19)15-16)14-18-23(33)28(24(34)35-18)9-5-3-4-6-20(30)31/h7-8,14-15H,3-6,9-13H2,1-2H3,(H,30,31)/b18-14- |
InChI Key |
ORYQQRIMNOXWQY-JXAWBTAJSA-N |
Isomeric SMILES |
CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCCCCC(=O)O)N4CCN(CC4)C)C=C1 |
Canonical SMILES |
CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCCCCC(=O)O)N4CCN(CC4)C)C=C1 |
Origin of Product |
United States |
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